N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-19(2,3)22-18(13-10-28(24,25)11-14(13)21-22)20-17(23)9-12-6-7-15(26-4)16(8-12)27-5/h6-8H,9-11H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPMGMGBLDRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through a cyclization reaction involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, and the dimethoxyphenyl acetamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The thienopyrazole scaffold is known to interact with multiple biological targets involved in tumor growth and metastasis.
2. Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This property could be beneficial for developing treatments for chronic inflammatory diseases.
3. Neuroprotective Properties
Recent studies have suggested neuroprotective effects of thienopyrazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve the modulation of oxidative stress pathways and inhibition of neuronal apoptosis.
Agricultural Science Applications
1. Pesticidal Activity
There is growing interest in the use of this compound as a potential pesticide. Research indicates that similar compounds can act as effective fungicides and insecticides by disrupting metabolic pathways in pests while being less toxic to non-target organisms.
2. Plant Growth Regulation
Some studies suggest that thienopyrazole derivatives may serve as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors by modulating hormonal pathways within plants.
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
2. Photovoltaic Devices
Research into organic photovoltaic devices has highlighted the potential use of thienopyrazole derivatives as electron transport materials due to their favorable electronic properties. This application could lead to more efficient solar energy conversion technologies.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis in cancer lines. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; potential for chronic inflammatory disease treatment. | |
| Neuroprotective Properties | Modulates oxidative stress; protects neurons from apoptosis in neurodegenerative diseases. | |
| Agricultural Science | Pesticidal Activity | Acts as a fungicide/insecticide; disrupts pest metabolism with low toxicity to non-target species. |
| Plant Growth Regulation | Enhances growth rates; improves resistance to environmental stressors through hormonal modulation. | |
| Materials Science | Polymer Chemistry | Incorporation into polymers enhances thermal stability and mechanical properties. |
| Photovoltaic Devices | Used as electron transport materials for improved solar energy conversion efficiency. |
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and related heterocyclic compounds with similar structural features. Examples include:
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration. This article summarizes the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a tert-butyl group and a dimethoxyphenyl acetamide moiety. The presence of these groups may influence its solubility, stability, and interaction with biological targets.
Antimicrobial Activity
- Mechanism of Action : Compounds in the thienopyrazole class have shown potential in disrupting bacterial cell wall synthesis. For instance, derivatives with similar structural motifs have been reported to possess significant activity against multidrug-resistant strains of Staphylococcus aureus and Clostridium difficile .
- Minimum Inhibitory Concentration (MIC) : In studies involving related compounds, MIC values as low as 4 µg/mL were observed against resistant strains . This suggests that this compound may also exhibit potent antimicrobial properties.
Anticancer Activity
- Cell Proliferation Inhibition : Compounds with similar thienopyrazole structures have been investigated for their ability to inhibit cell proliferation in cancer cell lines. The mechanism often involves apoptosis induction and modulation of signaling pathways associated with cell survival .
- Research Findings : While specific data on this compound is scarce, the structural analogs have demonstrated promising results in vitro against various cancer types by targeting specific enzymes or receptors involved in tumor growth.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thienopyrazole derivatives against clinically relevant pathogens. The results indicated that modifications in side chains significantly enhanced the activity against resistant strains .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 4 | MRSA |
| Compound B | 8 | C. difficile |
| Compound C | 16 | E. coli |
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thienopyrazole derivatives. Results showed that certain modifications led to increased apoptosis in cancer cells through caspase activation pathways.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 10 | HeLa |
| Compound E | 15 | MCF7 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be validated?
- Answer : The compound's synthesis likely involves multi-step routes, including cyclization of thienopyrazol derivatives and coupling with substituted phenylacetamide groups. For example, analogous acetamide syntheses use sequential alkylation, condensation, and cyclization steps . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection and mass spectrometry (LC-MS) to confirm molecular weight and absence of side products .
Q. What analytical techniques are critical for structural elucidation?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond geometries and stereochemistry. Tools like SHELXL refine crystallographic data , while ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular packing . Complementary techniques include ¹H/¹³C NMR for functional group analysis and FTIR to identify carbonyl (C=O) and sulfone (SO₂) stretches .
Q. How can solubility and stability be optimized for in vitro assays?
- Answer : Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., PBS) at varying pH levels is essential. Stability studies under light, temperature, and humidity (e.g., ICH guidelines) should precede biological testing. Co-solvents like cyclodextrins or surfactants may improve aqueous solubility .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps, electrostatic potential (MESP) surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) evaluates binding affinities to biological targets .
Q. What experimental approaches resolve contradictions in crystallographic data refinement?
- Answer : Discrepancies in thermal parameters or occupancy factors require iterative refinement in SHELXL with constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement . Validation tools like PLATON or Mercury check for missed symmetry, twinning, or disorder .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Answer : Modify substituents (e.g., tert-butyl, methoxy groups) via targeted synthesis and compare bioassay results. For example, replacing the dimethoxyphenyl group with halogenated analogs may enhance receptor binding . Pair SAR with molecular dynamics simulations to map interactions with target proteins .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Answer : Optimize reaction conditions (e.g., solvent, catalyst loading) using Design of Experiments (DoE). Continuous flow chemistry improves yield and reduces purification steps for intermediates. Validate scalability via kilo-lab trials with in-process controls (IPC) .
Methodological Considerations
Q. How are spectroscopic artifacts distinguished from genuine structural features?
- Answer : NMR artifacts (e.g., spinning sidebands, solvent peaks) are identified by comparing spectra across solvents (CDCl₃ vs. DMSO-d₆). 2D NMR (COSY, HSQC) resolves overlapping signals, while IR peak assignments are cross-checked with computed spectra .
Q. What protocols ensure reproducibility in biological activity assays?
- Answer : Standardize cell lines (e.g., ATCC-certified), use positive controls (e.g., reference inhibitors), and adhere to OECD guidelines for cytotoxicity (MTT assays) or enzyme inhibition (IC₅₀ measurements). Triplicate runs with statistical validation (e.g., ANOVA) minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
